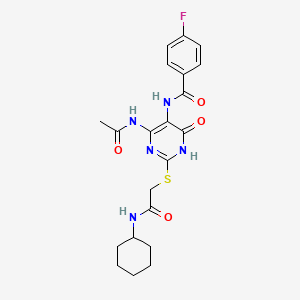

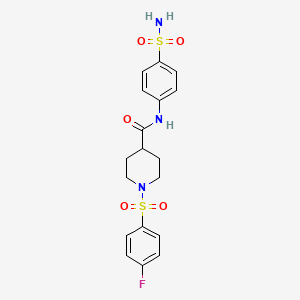

![molecular formula C12H7ClN2OS2 B2565877 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 468096-46-0](/img/structure/B2565877.png)

3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one derivatives involves a variety of chemical reactions. One approach includes an aza-Wittig reaction, where phosphoranylideneamino derivatives react with 4-chlorophenyl isocyanate to yield carbodiimide derivatives. These intermediates are then treated with amines or phenols to produce the final compounds in the presence of a catalytic amount of EtONa or K2CO3 . Another method involves the reaction of 2-iminocoumarin-3-carboxamides with (2-aminothiophen-3-yl)(aryl)methanones, or alternatively, Suzuki coupling of 4-chlorothieno[2,3-d]pyrimidin-2-yl-2H-chromen-2-one with arylboronic acids . Additionally, a convenient one-pot synthesis using a three-component reaction involving monochloroacetic acid and arylaldehydes/arylfurfuraldehydes has been reported . Microwave-assisted synthesis has also been employed for the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. X-ray diffraction analysis of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, revealed that all ring atoms in the pyridopyrimidinone moiety are almost coplanar. This structure also exhibits intramolecular hydrogen bonds and weak C···π interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their ability to form various bonds and ring systems. The aza-Wittig reaction is a key step in forming the pyrimidinone ring . The Suzuki coupling reaction is another important reaction that allows the introduction of aryl groups into the thieno[2,3-d]pyrimidinone framework . The three-component reaction mentioned earlier is a versatile method that enables the incorporation of different substituents into the thiazolopyrimidinone ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 4-chlorophenyl group and the thieno[2,3-d]pyrimidin-4(1H)-one core can affect the compound's electron distribution, polarity, and overall reactivity. The crystal structure analysis provides insights into the density and molecular packing of the compounds, which are important for understanding their stability and solubility . The antimicrobial evaluation of some derivatives indicates that these compounds can exhibit significant biological activity, which is often related to their chemical structure .

Applications De Recherche Scientifique

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine scaffolds, including 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, due to their broad synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) covers synthetic pathways employing diverse hybrid catalysts for developing substituted pyrimidinone derivatives, highlighting the importance of these catalysts in producing lead molecules for pharmaceutical industries. This work underscores the chemical's relevance in medicinal chemistry and its potential for developing new therapeutic agents (Parmar, Vala, & Patel, 2023).

Developments in Antithrombotic Drug Synthesis

The compound and its structural relatives have been extensively explored for their pharmaceutical applications, particularly in the synthesis of antithrombotic drugs like (S)-clopidogrel. Saeed et al. (2017) provided a comprehensive review of synthetic methods for (S)-clopidogrel, highlighting the compound's significance in addressing the increased demand for potent antithrombotic and antiplatelet drugs. This study illustrates the compound's utility in facilitating facile synthetic approaches for high-demand pharmaceuticals (Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017).

Environmental and Toxicological Perspectives

From an environmental and toxicological perspective, compounds with chlorophenyl groups, including the one , are scrutinized for their potential as endocrine disruptors and their impact on human and wildlife health. Burgos-Aceves et al. (2021) discussed the implications of DDT and its metabolites, highlighting the broader context of chlorophenyl compounds in environmental toxicology. This research sheds light on the environmental fate and biological effects of chlorophenyl-containing compounds, offering insights into their potential risks and mechanisms of action (Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021).

Synthesis and Bioactivity of Pyrimidine Derivatives

The synthesis and in-vitro bioactivity of substituted tetrahydropyrimidine derivatives, which share a structural motif with the target compound, have been investigated for their anti-inflammatory properties. Gondkar, Deshmukh, and Chaudhari (2013) reported on the synthesis of these derivatives and their potent in-vitro anti-inflammatory activity, demonstrating the compound's relevance in the development of new anti-inflammatory agents (Gondkar, Deshmukh, & Chaudhari, 2013).

Orientations Futures

The future directions for the study of “3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” could involve further exploration of its potential biological activities, given the known activities of related compounds . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect multiple signaling networks including ras/raf/mek/erk, pi3k/akt/mtor, and nuclear factor kappa b (nf-κb) pathways .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have shown to significantly inhibit the growth of examined cell lines .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSBNBFZWYJKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

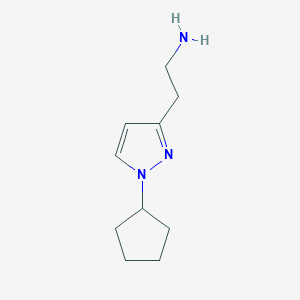

![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B2565796.png)

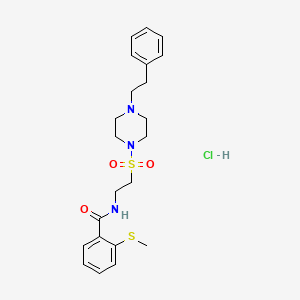

![4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565798.png)

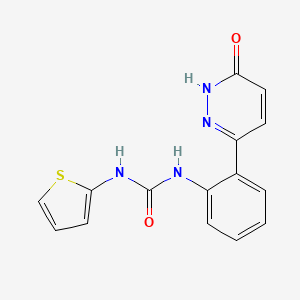

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)